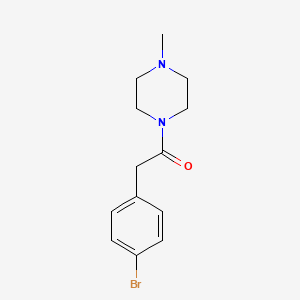

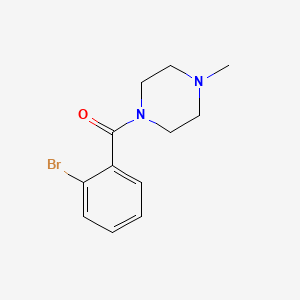

(2-Bromophenyl)(4-Methylpiperazin-1-yl)methanon

Übersicht

Beschreibung

Synthesis Analysis

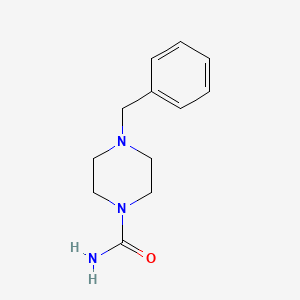

The synthesis of compounds structurally similar to “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” involves methods such as the Schotten-Baumann reaction and slow evaporation techniques. For instance, a related compound, (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, was synthesized using the Schotten-Boumann condensation reaction, showcasing the method's relevance in producing these compounds (Priya et al., 2019).

Molecular Structure Analysis

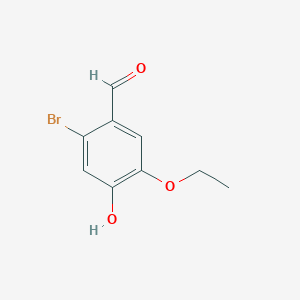

Crystallographic studies provide insights into the molecular structure of related compounds. For example, the (5-bromo-2-hydroxyphenyl)(phenyl)methanone structure was elucidated through X-ray crystallography, demonstrating the compound's monoclinic crystal system (Xin-mou, 2009).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, contributing to their diverse chemical properties. For instance, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized, highlighting the potential for antifungal activity, which suggests the significance of the core structure in medicinal chemistry applications (Lv et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related compounds also shed light on their physical properties. For instance, the study of a piperidine derivative revealed its optical properties, indicating the material's potential for opto-electronic applications (Revathi et al., 2018).

Chemical Properties Analysis

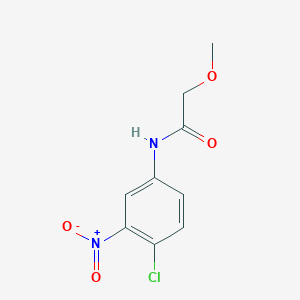

The chemical properties of such compounds are closely tied to their structure and synthesis methods. Research on fluorine-containing derivatives, for example, provides insights into their reactivity and potential applications in creating more complex molecules (Joshi et al., 1986).

Wissenschaftliche Forschungsanwendungen

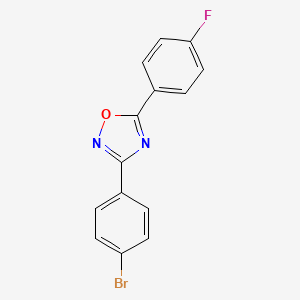

Organische Synthese

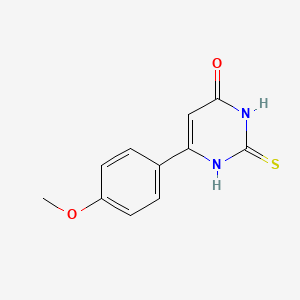

Die Verbindung kann in der organischen Synthese verwendet werden, insbesondere bei der Herstellung neuer Derivate von 1,2,4-Triazol mit einem Piperazin-Rest . Die neuartige Verbindung 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion wird in guter Ausbeute über ein dreistufiges Protokoll erhalten .

Pharmakokinetische Modulation

Piperazin, ein häufiges Strukturmotiv in dieser Verbindung, ist bekannt dafür, die pharmakokinetischen Eigenschaften eines Wirkstoffs positiv zu modulieren . Dies macht es zu einer wertvollen Komponente bei der Entwicklung neuer Arzneimittel.

Antihistamin-Forschung

Piperazinderivate sind in Antihistaminika enthalten . Dies deutet auf mögliche Anwendungen von "(2-Bromophenyl)(4-Methylpiperazin-1-yl)methanon" bei der Entwicklung neuer Antihistaminika hin.

Antiparasitäre Forschung

Piperazinderivate werden auch in Antiparasitika verwendet . Diese Verbindung könnte möglicherweise in der Forschung und Entwicklung neuer Antiparasitika eingesetzt werden.

Antifungal-Forschung

Der Piperazin-Rest ist in Antimykotika enthalten . Dies deutet darauf hin, dass "this compound" potenzielle Anwendungen in der Antifungal-Forschung haben könnte.

Antibakterielle Forschung

Einige Derivate von 1,2,4-Triazol mit einem Piperazin-Rest haben eine gute antibakterielle Aktivität gezeigt . Dies deutet darauf hin, dass "this compound" bei der Entwicklung neuer Antibiotika verwendet werden könnte.

Safety and Hazards

Zukünftige Richtungen

The future research directions for “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic effects, such as anti-nociceptive and anti-inflammatory properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial.

Wirkmechanismus

Target of Action

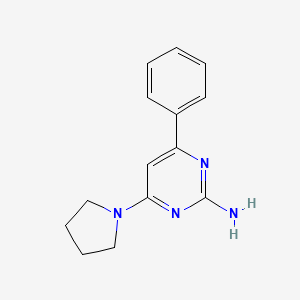

It’s known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be diverse depending on the specific disease state.

Mode of Action

A study on a similar piperazine derivative, lqfm182, showed anti-nociceptive and anti-inflammatory effects . It reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound interacts with its targets to modulate pain and inflammation responses.

Biochemical Pathways

The study on lqfm182 showed that it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may affect the inflammatory response pathway and cytokine signaling.

Pharmacokinetics

It’s known that piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The study on lqfm182 showed that it reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound has anti-nociceptive and anti-inflammatory effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with myeloperoxidase enzyme, which is involved in the body’s inflammatory response . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the inflammatory response . This modulation can lead to changes in cell behavior and function, impacting processes such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its interaction with myeloperoxidase enzyme results in the reduction of enzyme activity, which in turn decreases the production of reactive oxygen species . This inhibition can lead to a decrease in oxidative stress within cells.

Temporal Effects in Laboratory Settings

The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been observed to result in sustained modulation of inflammatory responses in vitro and in vivo.

Dosage Effects in Animal Models

The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without significant adverse effects. At higher doses, toxic effects such as cellular toxicity and organ damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on the body.

Transport and Distribution

The transport and distribution of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s efficacy and its ability to modulate cellular processes effectively.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUJLBGPHVUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349923 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331845-66-0 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)